molecular formula C17H14ClFN4O2S B11514104 2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide

2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide

Cat. No.: B11514104
M. Wt: 392.8 g/mol
InChI Key: SOSSBNNGHMHKIX-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and carboxylic acids.

    Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural or its derivatives.

    Attachment of the Allyl Group: The allyl group is attached to the triazole ring via an alkylation reaction.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety is synthesized by reacting the appropriate aniline derivative with acetic anhydride.

    Final Coupling: The final compound is obtained by coupling the triazole-furan intermediate with the phenylacetamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group and the furan ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazole ring and the phenylacetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo substitution reactions, especially at the chloro and fluoro positions on the phenyl ring. Nucleophilic substitution reactions are common, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. It is being studied for its ability to interact with specific molecular targets in disease pathways.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals. Its unique structure allows for the design of compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. The furan ring and phenylacetamide moiety contribute to the compound’s overall binding affinity and specificity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Allyl-5-(2-fluorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure with a pyridine ring instead of a furan ring.

    (5-(4-Chlorophenyl)-4-(2-methylallyl)-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid: Similar triazole and phenylacetamide moieties but with different substituents.

    4-(4H-1,2,4-triazol-4-yl)benzoic acid: Contains a triazole ring and a benzoic acid moiety.

Uniqueness

The uniqueness of 2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide lies in its combination of structural features, including the furan ring, triazole ring, and phenylacetamide moiety This combination imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C17H14ClFN4O2S

Molecular Weight

392.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14ClFN4O2S/c1-2-7-23-16(14-4-3-8-25-14)21-22-17(23)26-10-15(24)20-11-5-6-13(19)12(18)9-11/h2-6,8-9H,1,7,10H2,(H,20,24)

InChI Key

SOSSBNNGHMHKIX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3

Origin of Product

United States

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